

Application Notes and Protocols for In Vivo Xenograft Models Using Barasertib (AZD1152)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies using Barasertib (AZD1152), a selective Aurora B kinase inhibitor. The information is intended to guide researchers in designing and executing robust preclinical experiments to evaluate the antitumor efficacy of this compound.

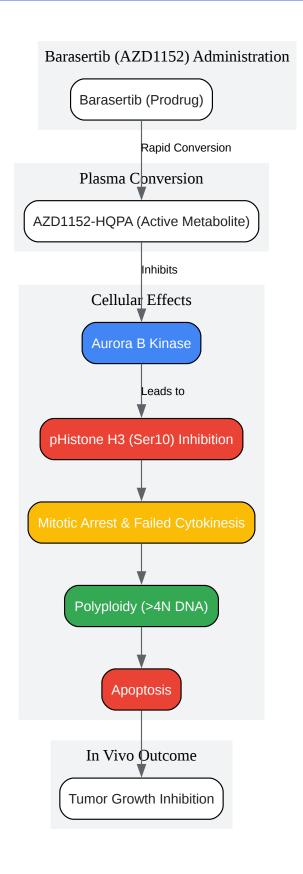
Introduction

Barasertib (AZD1152) is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA.[1][2] This active form is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis.[3][4] Inhibition of Aurora B kinase by Barasertib disrupts chromosome segregation and cytokinesis, leading to polyploidy and subsequent apoptosis in cancer cells.[1][2][5] Preclinical studies have demonstrated significant antitumor activity of Barasertib in a variety of human tumor xenograft models, including those for colon, lung, and hematologic malignancies.[1][6][7][8]

Mechanism of Action of Barasertib

The primary mechanism of action of Barasertib involves the inhibition of Aurora B kinase, which plays a critical role in the proper alignment and segregation of chromosomes during cell division.[5] The inhibition of this kinase leads to a cascade of cellular events, ultimately resulting in tumor growth inhibition.





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Caption: Signaling pathway of Barasertib (AZD1152) action.



Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical xenograft studies with Barasertib.

Table 1: Antitumor Efficacy of Barasertib in Human Tumor Xenograft Models



Cell Line	Tumor Type	Animal Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
SW620	Colorectal	Nude Mice	150 mg/kg/day (48h s.c. infusion)	79% (p<0.001)	[2][9]
HCT116	Colorectal	Nude Mice	150 mg/kg/day (48h s.c. infusion)	60% (p<0.001)	[2][9]
Colo205	Colorectal	Nude Mice	150 mg/kg/day (48h s.c. infusion)	81% (p<0.05)	[2][9]
SW620	Colorectal	Nude Mice	25 mg/kg/day (i.p. Q1Dx4)	Significant (p<0.05)	[9]
MOLM13	Leukemia	BALB/c Nude Mice	25 mg/kg (i.p. 4 times a week)	Marked suppression	[3]
H841	Small-Cell Lung Cancer	Athymic Nude Mice	50 mg/kg or 100 mg/kg (5/7 days for 2 weeks)	Significant growth delay (p=0.011 at 50 mg/kg)	[10]
Various	Colon, Lung, Hematologic	Immunodefici ent Mice	10-150 mg/kg/day	55% to ≥100% (p<0.05)	[1][6][8]

Table 2: Pharmacodynamic Effects of Barasertib in Tumor Xenografts

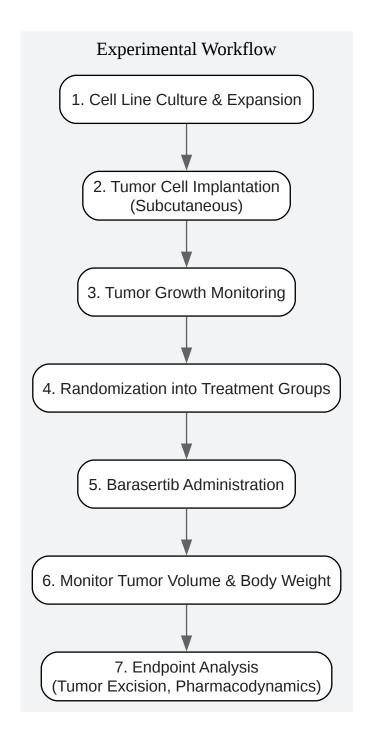


Cell Line	Tumor Type	Animal Model	Dosing Regimen	Pharmac odynamic Marker	Observati on	Referenc e
SW620	Colorectal	Athymic Rats	i.v. administrati on	Phospho- Histone H3 (pHH3)	Transient suppressio n	[1][6]
SW620	Colorectal	Athymic Rats	i.v. administrati on	4N DNA Content	2.4-fold higher than controls	[1][6]
SW620	Colorectal	Athymic Rats	i.v. administrati on	>4N DNA Content (Polyploidy)	2.3-fold higher than controls	[1][6]
SW620, HCT116, Colo205	Colorectal	Nude Mice	150 mg/kg/48h (s.c. infusion)	pHH3 Positive Tumor Cells	Significant reduction	[2]
SW620, HCT116	Colorectal	Nude Mice	150 mg/kg/48h (s.c. infusion)	4N and >4N DNA Content	Increased proportion	[2]

Experimental Protocols In Vivo Xenograft Tumor Model Workflow

The following diagram outlines the general workflow for an in vivo xenograft study with Barasertib.





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Caption: General workflow for a Barasertib in vivo xenograft study.

Detailed Methodologies

1. Cell Line Culture and Preparation

Methodological & Application





- Cell Lines: Select appropriate human tumor cell lines (e.g., SW620, HCT116, Colo205 for colorectal cancer; MOLM13 for leukemia).
- Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Cell Harvesting: Harvest cells during the logarithmic growth phase using trypsinization. Wash
 cells with sterile phosphate-buffered saline (PBS) and determine cell viability using a trypan
 blue exclusion assay.
- Cell Suspension: Resuspend the cells in a suitable medium (e.g., serum-free medium or a mixture of medium and Matrigel) at the desired concentration for injection.
- 2. Animal Model and Tumor Implantation
- Animal Strain: Use immunodeficient mice, such as female athymic nude mice or SCID mice,
 6-8 weeks of age.
- Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
- Implantation: Subcutaneously inject the prepared tumor cell suspension (typically 1 x 10⁶ to 1×10^7 cells in a volume of 100-200 µL) into the flank of each mouse.
- 3. Tumor Growth Monitoring and Randomization
- Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
- Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width^2) /
 2.
- Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- 4. Barasertib Formulation and Administration



- Formulation: The specific vehicle for Barasertib will depend on the administration route.
 Consult the manufacturer's instructions or relevant literature for appropriate vehicle composition.
- Administration Routes and Schedules:
 - Intraperitoneal (i.p.) Injection: Administer Barasertib at doses such as 25 mg/kg daily for a specified number of days (e.g., Q1Dx4).[9]
 - Subcutaneous (s.c.) Infusion: Utilize osmotic mini-pumps for continuous infusion. For example, a 48-hour infusion at a dose of 150 mg/kg/day.[2]
- 5. Efficacy and Toxicity Monitoring
- Tumor Growth: Continue to measure tumor volume throughout the study.
- Body Weight: Monitor the body weight of the animals as an indicator of general health and treatment-related toxicity.
- Clinical Observations: Observe the animals daily for any signs of distress or adverse reactions to the treatment.
- 6. Endpoint Analysis and Sample Collection
- Euthanasia: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the animals.
- Tumor Excision and Measurement: Excise the tumors and record their final weight and volume.
- Sample Processing:
 - For pharmacodynamic analysis, a portion of the tumor can be snap-frozen in liquid nitrogen for subsequent western blot or flow cytometry analysis.
 - Another portion can be fixed in 10% neutral buffered formalin for immunohistochemical analysis.



7. Pharmacodynamic Assays

- Western Blot for Phospho-Histone H3 (pHH3):
 - Homogenize frozen tumor samples and extract proteins.
 - Determine protein concentration using a BCA assay.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and incubate with a primary antibody against pHH3 (Ser10).
 - Incubate with a secondary antibody and detect the signal using an appropriate chemiluminescence substrate.
- Flow Cytometry for DNA Content (Polyploidy):
 - Prepare single-cell suspensions from tumor tissue.
 - Fix and permeabilize the cells.
 - Stain the cells with a DNA-binding dye (e.g., propidium iodide).
 - Analyze the DNA content by flow cytometry to determine the percentage of cells in different phases of the cell cycle and the presence of polyploid cells (>4N DNA).[2]

Conclusion

Barasertib has demonstrated significant preclinical efficacy in a range of xenograft models, supporting its development as a potential cancer therapeutic. The protocols and data presented here provide a foundation for researchers to design and interpret in vivo studies with this Aurora B kinase inhibitor. Careful consideration of the experimental design, including the choice of cell line, animal model, and dosing regimen, is crucial for obtaining reliable and reproducible results.

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